

Application Notes & Protocols:

Trimethylsulfonium Iodide for Sulfur Ylide Generation

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Compound of Interest

Compound Name: Trimethylsulfonium iodide

Cat. No.: B124971

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **trimethylsulfonium iodide** as a precursor for the in-situ generation of dimethylsulfonium methylide, a key sulfur ylide. This reagent is pivotal in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes, which are important structural motifs in many natural products and pharmaceutical compounds.^{[1][2][3]}

Introduction

Trimethylsulfonium iodide is a stable, commercially available salt used to generate dimethylsulfonium methylide, an unstable sulfur ylide, in situ.^{[1][4]} This is typically achieved by deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).^[2]^[5] The resulting ylide is a powerful nucleophile that reacts with various electrophiles, most notably carbonyl compounds, imines, and α,β -unsaturated systems, to afford three-membered rings.^{[2][6][7]} This methodology, known as the Corey-Chaykovsky reaction, offers a significant alternative to traditional epoxidation methods of olefins.^[1]

An alternative and often complementary reagent is trimethylsulfoxonium iodide, which generates the more stable dimethyloxosulfonium methylide (Corey's ylide).^{[2][6]}

Dimethylsulfonium methylide is generally more reactive and less stable than its sulfoxonium

counterpart.[1][7] The choice between these reagents can influence the reaction pathway, particularly with α,β -unsaturated carbonyl compounds, where the less stable ylide often favors 1,2-addition (epoxidation) while the more stable ylide can lead to 1,4-addition (cyclopropanation).[2]

Key Applications and Data

The primary applications of **trimethylsulfonium iodide**-derived sulfur ylides in organic synthesis are the formation of epoxides, aziridines, and cyclopropanes.[1][2][6]

Table 1: Epoxidation of Aldehydes and Ketones

Substrate	Base	Solvent	Time (h)	Yield (%)	Reference
Allyl cyclohexanone	KOt-Bu	DMSO	2	88	[7]
Aromatic Aldehydes	KOH	t-BuOH	N/A	Satisfactory to Excellent	[8]
Ketones	KOH	t-BuOH	N/A	Satisfactory to Excellent	[8]
Benzaldehyde	NaH	DMSO	N/A	N/A	[2]

Table 2: Aziridination of Imines

Substrate Type	Ylide	Key Features	Reference
Imines	Sulfur Ylides	Formation of aziridines	[1][6][7]
Chiral Sulfinyl Imines	Sulfur Ylides (thermally generated)	High yield and good stereoselection	[9]

Table 3: Cyclopropanation of α,β -Unsaturated Carbonyls

Substrate Type	Ylide	Key Features	Reference
α,β -Unsaturated Carbonyls	Sulfur Ylides	Formation of cyclopropane derivatives	[7]
Enones	Dimethylsulfoxonium methylide	1,4-addition followed by ring closure	[6]

Experimental Protocols

Protocol 1: General Procedure for the Epoxidation of a Ketone

This protocol is adapted from the epoxidation of allyl cyclohexanone.[7]

Materials:

- **Trimethylsulfonium iodide**
- Potassium tert-butoxide (KOt-Bu)
- Dry Dimethyl Sulfoxide (DMSO)
- Ketone substrate (e.g., allyl cyclohexanone)
- Ethyl ether
- Water
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- To a flask containing dry DMSO (25 mL), add **trimethylsulfonium iodide** (1.65 eq) and stir until the salt is completely dissolved.
- Add the ketone substrate (1.0 eq, e.g., 7.15 mmol of allyl cyclohexanone).
- Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

- Add the potassium tert-butoxide solution to the reaction mixture.
- Stir the resulting solution at room temperature for 2 hours.
- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture with ethyl ether.
- Wash the combined organic phases with water.
- Dry the organic phase over anhydrous MgSO_4 .
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired epoxide.

Protocol 2: In-situ Generation of Dimethylsulfonium Methylide

This protocol describes the general formation of the sulfur ylide.^{[2][4]}

Materials:

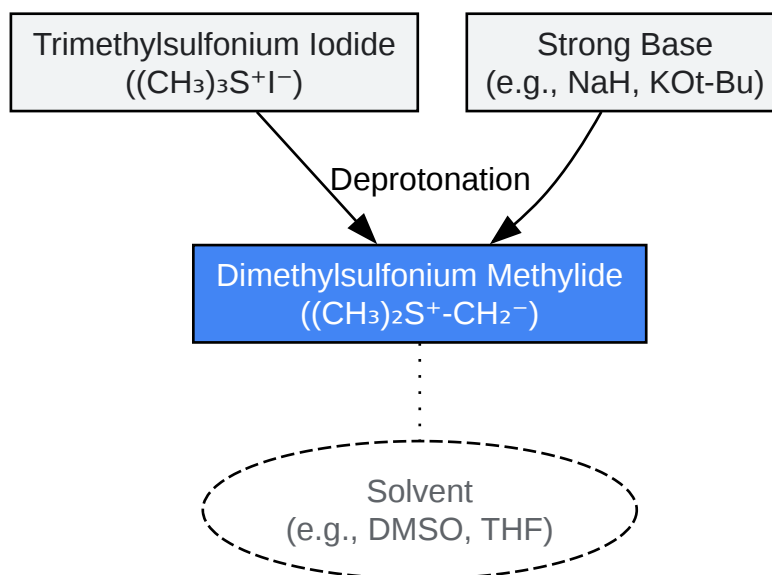
- **Trimethylsulfonium iodide**
- Strong base (e.g., Sodium Hydride (NaH))
- Dry Dimethyl Sulfoxide (DMSO)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a flask under an inert atmosphere, suspend the strong base (e.g., NaH) in dry DMSO.
- Add **trimethylsulfonium iodide** to the suspension.
- The deprotonation of the sulfonium salt generates the sulfur ylide in situ, which can then be reacted with an appropriate electrophile.

Visualizations

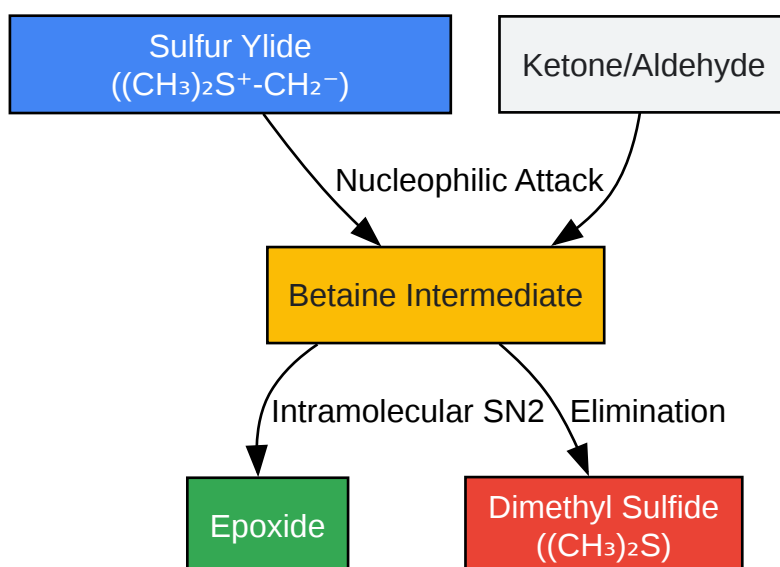
Diagram 1: Generation of Dimethylsulfonium Methylide

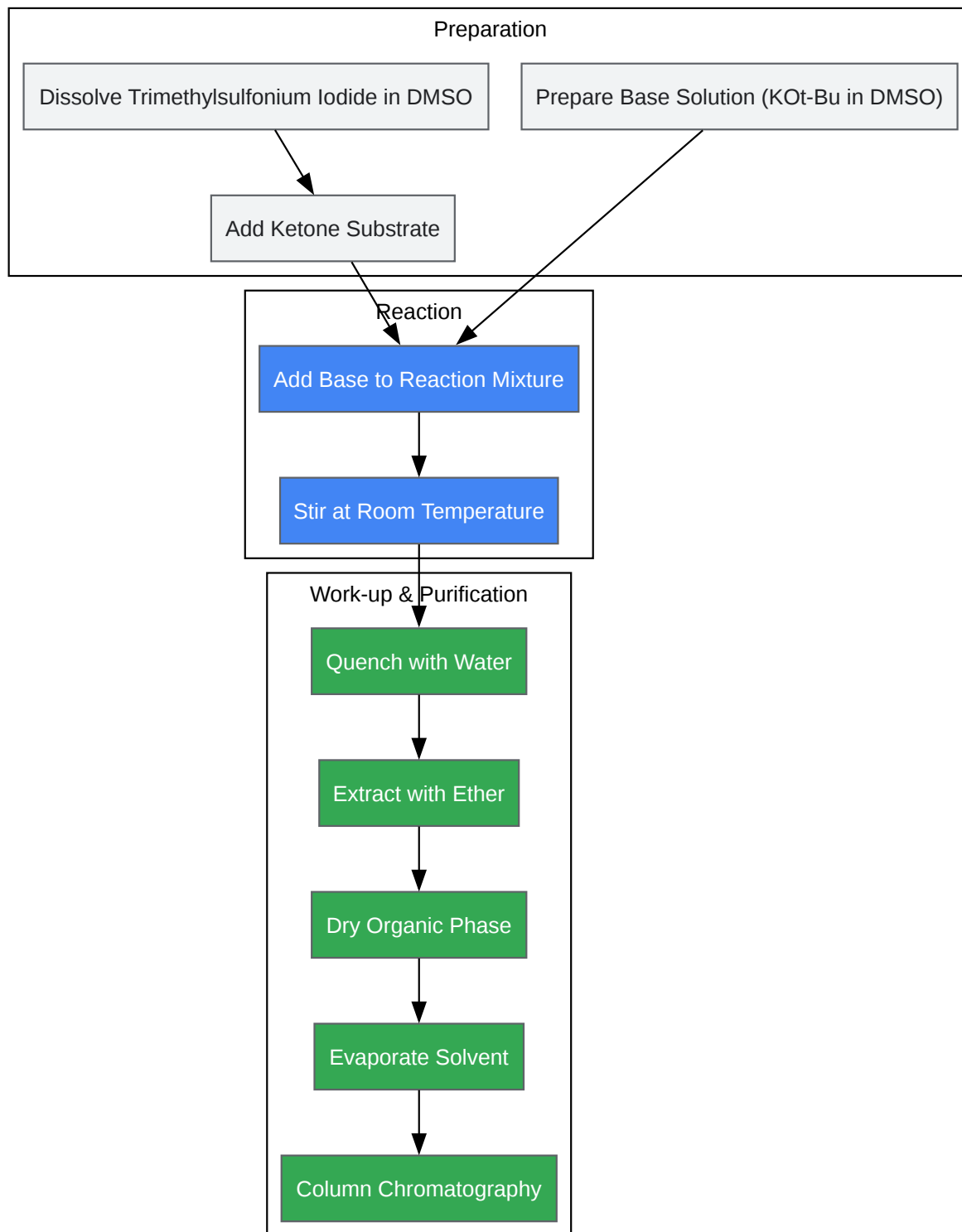


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Caption: In-situ generation of dimethylsulfonium methylide.

Diagram 2: Corey-Chaykovsky Epoxidation Mechanism





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